molecular formula C17H11FN4OS B2575247 6-(4-fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049364-79-5

6-(4-fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2575247
CAS No.: 1049364-79-5
M. Wt: 338.36
InChI Key: HXKDSWBIOFVQME-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of a thiazole derivative with a fluorophenyl group and a pyridinyl group. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the imidazo[2,1-b]thiazole core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency. Catalysts and reagents would be carefully selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of fluorine and nitrogen atoms in the structure influences its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology: In biological research, 6-(4-Fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide is studied for its potential biological activities. It may exhibit antiproliferative, antimicrobial, or anti-inflammatory properties, making it a candidate for drug development.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new drugs for treating various diseases, including cancer and infections.

Industry: In industry, this compound can be used as an intermediate in the synthesis of other chemicals. Its unique properties make it valuable for creating specialized materials and products.

Comparison with Similar Compounds

  • 6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives

  • Other imidazo[2,1-b]thiazole derivatives with different substituents

Uniqueness: 6-(4-Fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide stands out due to its specific combination of fluorophenyl and pyridinyl groups, which contribute to its unique chemical and biological properties. This combination may offer advantages in terms of reactivity, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4OS/c18-12-3-1-11(2-4-12)14-9-22-15(10-24-17(22)21-14)16(23)20-13-5-7-19-8-6-13/h1-10H,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKDSWBIOFVQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NC4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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